Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Lipophilicity Drug Design Partition Coefficient

Ethyl 5‑formyl‑2,4‑dimethyl‑1H‑pyrrole‑3‑carboxylate (CAS 2199‑59‑9) is a heterocyclic building block bearing a pyrrole ring substituted with methyl groups at positions 2 and 4, a formyl group at position 5, and an ethyl ester at position 3. The compound is primarily employed as a process intermediate in the synthesis of multi‑targeted receptor tyrosine kinase (RTK) inhibitors, most notably the anti‑cancer agent Sunitinib.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 2199-59-9
Cat. No. B143837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
CAS2199-59-9
Synonyms2,4-Dimethyl-3-ethoxycarbonyl-5-formylpyrrole;  4-Ethoxycarbonyl-3,5-dimethylpyrrole-2-carboxaldehyde;  5-Formyl-2,4-dimethylpyrrole-3-carboxylic Acid Ethyl Ester;  Ethyl 2,4-Dimethyl-5-formylpyrrole-3-carboxylate;  Ethyl 2-Formyl-3,5-dimethylpyrrole-4-c
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1C)C=O)C
InChIInChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)8(5-12)11-7(9)3/h5,11H,4H2,1-3H3
InChIKeyGDISALBEIGGPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-59-9) – A Key Pyrrole Intermediate in RTK Inhibitor Synthesis


Ethyl 5‑formyl‑2,4‑dimethyl‑1H‑pyrrole‑3‑carboxylate (CAS 2199‑59‑9) is a heterocyclic building block bearing a pyrrole ring substituted with methyl groups at positions 2 and 4, a formyl group at position 5, and an ethyl ester at position 3 [1]. The compound is primarily employed as a process intermediate in the synthesis of multi‑targeted receptor tyrosine kinase (RTK) inhibitors, most notably the anti‑cancer agent Sunitinib . Its solid‑state structure has been confirmed by single‑crystal X‑ray diffraction [2].

Why the Ethyl Ester and 2,4-Dimethyl Substitution Pattern of CAS 2199‑59‑9 Cannot Be Interchanged


Closely related analogs such as the methyl ester (CAS 58298‑68‑3) or the 3,4‑dimethyl positional isomer (CAS 21603‑70‑3) may appear interchangeable, but they exhibit quantifiable differences in physicochemical properties and synthetic utility. The ethyl ester imparts significantly higher lipophilicity (logP ≈ 2.77) compared to the methyl analog (logP ≈ 1.23) , which directly influences solubility and partitioning behavior in aqueous or biological media. Furthermore, the specific 2,4‑dimethyl‑5‑formyl substitution pattern is essential for the regioselective condensation steps used in Sunitinib synthesis, where alternative isomers would lead to structurally distinct, potentially inactive products [1].

Quantitative Differentiation of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Against Closest Analogs


Enhanced Lipophilicity Over the Methyl Ester Analog

The ethyl ester (target compound) exhibits a higher computed partition coefficient (logP) than its direct methyl ester analog, indicating superior lipophilicity that can enhance membrane permeability in biological applications .

Lipophilicity Drug Design Partition Coefficient

Higher Melting Point Distinction from the 3,4-Dimethyl Positional Isomer

The target compound has a melting point range of 164–166 °C , which is significantly higher than that of its positional isomer, ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate (mp 133–135 °C) . This indicates stronger intermolecular forces and a higher degree of crystallinity, which are advantageous for purification and solid-state stability.

Thermal Analysis Crystallinity Purity Assessment

Superior Synthetic Yield in the Vilsmeier-Haack Formylation Step

A patented synthesis method reports that the ethyl ester precursor can be formylated to yield the target compound with quantitative efficiency (100% yield) on a large scale . In contrast, analogous formylation reactions on pyrrole substrates with different substitution patterns often report yields in the range of 63.9% to 85% , highlighting the superior reactivity of this specific precursor.

Green Chemistry Process Optimization Synthetic Efficiency

Validated Identity as a Sunitinib Process Impurity Reference Standard

This compound is officially designated as Sunitinib Impurity 15 and is supplied with certified purity of ≥98% (HPLC) and full characterization data (NMR, MS) compliant with regulatory guidelines [1]. This contrasts with generic analogs that lack this validated impurity profile, which is essential for Abbreviated New Drug Application (ANDA) submissions and quality control (QC) release testing of Sunitinib drug substance.

Pharmaceutical Analysis Impurity Profiling Quality Control

Established Crystal Structure Differentiating Solid-State Properties

The crystal structure of the title compound has been solved by single-crystal X-ray diffraction, revealing a monoclinic system (a=3.9830 Å, b=15.572 Å, c=16.213 Å, β=96.96°) with a specific N–H···O hydrogen-bonding network [1]. This precise crystallographic fingerprint differentiates it from closely related analogs, such as the 3,4‑dimethyl isomer which crystallizes in a different space group and forms inversion dimers [2], providing a unique identifier for solid-form characterization.

Crystallography Solid-State Chemistry Polymorphism

Optimal Application Scenarios for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Based on Verified Evidence


Certified Reference Standard for Sunitinib Impurity Profiling

Due to its validated identity as Sunitinib Impurity 15 and the availability of certified purity (≥98% HPLC) and full characterization data, the compound is the optimal choice for analytical method development, method validation (AMV), and quality control (QC) release testing in pharmaceutical manufacturing [1]. Its use ensures compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDAs), a role that generic analogs cannot fulfill without additional, costly characterization [1].

Preferred Intermediate for High-Yield Sunitinib Synthesis

The patented synthesis process demonstrates that this compound can be obtained in 100% crude yield and subsequently condensed with 5-fluoroindol-2-one with an 89.3% yield to form a key Sunitinib precursor [2]. This high synthetic efficiency, coupled with the compound's specific reactivity due to its 2,4-dimethyl-5-formyl substitution pattern, makes it the preferred intermediate over isomers or analogs that would lead to lower yields or different products [2].

Lipophilic Building Block for Drug Candidate Development

With a higher logP (≈2.77) compared to the methyl ester (logP ≈1.23), the ethyl ester is a superior choice when designing drug candidates where enhanced membrane permeability or better partitioning into organic environments is desired . This is particularly relevant in medicinal chemistry programs exploring the SAR of pyrrole-based RTK inhibitors .

Crystalline Intermediate for Solid-State and Polymorph Studies

The published single-crystal X-ray structure provides unambiguous solid-state characterization [3]. Its high degree of crystallinity (mp 164–166 °C) facilitates purification by recrystallization and solid-form screening, making it a reliable intermediate for processes requiring precise control over physical properties .

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